molecular formula C16H18N4S B2794444 N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide CAS No. 330865-56-0

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B2794444
CAS No.: 330865-56-0
M. Wt: 298.41
InChI Key: JHUGFIKZRYEKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide (CAS 330865-56-0) is a synthetic organic compound with the molecular formula C16H18N4S and a molecular weight of 298.41 . Also known as NDPPC in research contexts, this compound is reported to act as an inhibitor of human p38α mitogen-activated protein kinase (p38α MAPK), a key negative regulator of the cell cycle . Its specific mechanism involves interacting with p38α to suppress its function, which has been shown to augment the induction of the cardiomyocyte cycle when combined with a set of cell cycle factors (CDK1, CDK4, cyclin B1, and cyclin D1) . This activity, which promotes cardiomyocyte cell cycle progression and division, highlights the compound's significant research value in investigating novel therapeutic strategies for heart failure and cardiac regeneration . This compound is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-phenyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h1-9H,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUGFIKZRYEKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of 4-(pyridin-2-yl)piperazine with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Key Reaction Conditions:

ReagentSolventTemperatureTimeYield
Phenyl isothiocyanateDCMRT2–4 hr70–85%

This method is scalable and adaptable to diverse aryl/heteroaryl isothiocyanates for generating structural analogs .

Alkylation and Acylation Reactions

The secondary amine in the piperazine ring undergoes alkylation or acylation to introduce substituents, modifying physicochemical properties.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkyl derivatives:

Alkylating AgentBaseSolventTemperatureProduct
R-X (R = Me, Et)K₂CO₃DMF60–80°CN-Alkyl-piperazine derivatives

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the piperazine nitrogen in the presence of triethylamine (TEA):

Acylating AgentBaseSolventTemperatureProduct
R-COClTEADCM0–25°CN-Acyl-piperazine derivatives

These reactions retain the thiourea moiety, critical for biological activity.

Oxidation of the Thiourea Group

The thiourea group (-NH-CS-NH-) is susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) under acidic conditions converts it to a urea derivative (-NH-CO-NH-):

Oxidizing AgentConditionsProduct
H₂O₂ (30%)HCl, 50–60°CN-Phenyl-4-(pyridin-2-yl)piperazine-1-carboxamide

This transformation alters hydrogen-bonding capacity and electronic properties, impacting interactions with biological targets.

Metal Complexation

The thiourea sulfur and pyridine nitrogen act as coordination sites for transition metals. For example, reaction with Cu(II) chloride in methanol forms stable complexes:

Metal SaltSolventLigand RatioComplex Structure
CuCl₂MeOH1:1 or 1:2Square planar or octahedral geometry

These complexes are characterized by UV-Vis, IR, and X-ray crystallography, showing enhanced stability compared to the free ligand.

Ring-Opening and Degradation

Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the piperazine ring undergoes hydrolysis, yielding fragments such as ethylene diamine derivatives and phenylthiourea.

Analytical Techniques for Reaction Monitoring

  • HPLC : Quantifies reaction progress and purity of products.

  • NMR/IR : Confirms structural changes (e.g., thiourea-to-urea conversion) .

  • HRMS : Validates molecular formulae of derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities due to its unique structure, which includes a piperazine ring and pyridinyl groups. These structural features contribute to its ability to interact with various biological targets, making it a candidate for drug development.

Key Biological Activities:

  • Antibacterial Properties: Research indicates that derivatives of piperazine-1-carbothioamides, including N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide, show inhibition against bacterial enzymes such as Sfp-PPTase, which is crucial for bacterial cell viability and virulence. This inhibition has been observed at submicromolar concentrations, indicating strong antibacterial potential without significant cytotoxicity to human cells .
  • Serotonin Reuptake Inhibition: Some derivatives have demonstrated potent serotonin reuptake inhibition, suggesting potential applications in treating mood disorders. For instance, specific compounds in this class have shown effectiveness in animal models for depression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical processes that allow for the modification of its structure to enhance biological activity. The following table summarizes the synthesis steps and conditions commonly used:

StepReactionConditions
1Formation of piperazine ringReflux in suitable solvent (e.g., DMF)
2Introduction of pyridine moietyNucleophilic substitution reaction
3Carbothioamide formationReaction with thioketone under acidic conditions

These synthetic routes enable the generation of various analogs that can be screened for enhanced efficacy and reduced side effects.

Therapeutic Applications

The therapeutic applications of this compound are promising, particularly in the following areas:

Antimicrobial Treatments:
Recent studies highlight the compound's effectiveness against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its selective action against bacterial enzymes positions it as a candidate for developing new antibiotics .

Neurological Disorders:
Given its serotonin reuptake inhibitory properties, this compound may be explored for developing antidepressants or anxiolytics. Its ability to modulate serotonin levels could provide therapeutic benefits in managing depression and anxiety disorders .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Bacterial Inhibition Study: A study on the antibacterial activity of this compound derivatives showed significant inhibition of Sfp-PPTase in Bacillus subtilis, leading to reduced metabolite production at sublethal doses .
  • Antidepressant Efficacy: In vivo studies demonstrated that certain derivatives effectively reduced immobility times in forced swimming tests in rats, indicating potential antidepressant effects .

Mechanism of Action

The mechanism of action of N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of Mycobacterium tuberculosis enzymes, thereby exerting its anti-tubercular effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-1-carbothioamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the pyridine ring enhance enzyme inhibition potency by improving lipophilicity and target binding .
  • Benzyl vs.
  • Heterocyclic substituents (e.g., pyrazolo[3,4-d]pyrimidin-4-yl) introduce planar aromatic systems, which may enhance intercalation or π-π stacking in biological targets .

Key Observations :

  • Low yields (e.g., 26% for NCT-502) are common due to purification challenges with polar intermediates .
Physicochemical and Spectroscopic Properties
  • Lipophilicity : Trifluoromethyl (CF₃) and chloro groups increase logP values, enhancing membrane permeability (e.g., ML267 vs. baseline compound) .
  • Spectroscopic Confirmation :
    • HRMS and NMR data are consistently used for structural validation. For example, NCT-502 shows a [M+H]⁺ peak at m/z 436.1431 , while ML267 exhibits a ¹H NMR signal at δ 9.91 ppm (DMSO-d₆) for the thiourea NH .
    • LC-MS retention times vary with substituent polarity (e.g., 3.237 min for ML267 under Method 2 ).

Biological Activity

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an anti-tubercular agent and enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target and Mode of Action

The primary target of this compound is the bacterium Mycobacterium tuberculosis, specifically the H37Ra strain. The compound exhibits significant anti-tubercular activity, suggesting that it interferes with biochemical pathways essential for the survival and proliferation of this pathogen.

Biochemical Pathways

Research indicates that the compound may inhibit specific enzymes critical to the metabolic processes of M. tuberculosis. Its action could involve disruption of cell wall synthesis or inhibition of metabolic pathways that are vital for bacterial growth .

Antibacterial Properties

This compound has demonstrated promising antibacterial activity not only against M. tuberculosis but also against other bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that it can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the thiourea moiety is essential for its inhibitory effects, as modifications to this group significantly reduce activity. Additionally, variations in the pyridine ring influence the compound’s efficacy against target enzymes .

In Vitro Studies

In vitro evaluations have confirmed that this compound exhibits low micromolar inhibition against PPTases, with no cytotoxic effects on human cells at therapeutic concentrations. This characteristic makes it a candidate for further development as an antibacterial agent .

Case Studies

One notable study involved high-throughput screening of compounds related to this class, where N-phenyl-4-(pyridin-2-yl)piperazine derivatives were identified as effective inhibitors. The results indicated a dose-dependent response in inhibiting bacterial growth without significant toxicity to human cells .

Summary of Biological Activities

Activity Target IC50 (μM) Notes
Anti-tubercularMycobacterium tuberculosis5.4Significant activity against H37Ra strain
AntibacterialMRSASubmicromolarNo rapid cytotoxic response in human cells
Enzyme InhibitionPPTaseLow micromolarEssential for bacterial cell viability

Q & A

Q. What are the optimal synthetic routes for N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:

  • Step 1 : Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfamide salts under basic conditions (e.g., DBU as a catalyst) .
  • Step 2 : Introduction of the pyridin-2-yl group via nucleophilic aromatic substitution using halogenated pyridine derivatives .
  • Step 3 : Thioamide formation via reaction with thiocarbonylating agents like di(1H-imidazol-1-yl)methanethione in THF at 40–70°C . Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of intermediates.

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., aromatic protons at δ 8.18–6.70 ppm, piperazine carbons at δ 47–45 ppm) .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 328.1597 for C17_{17}H22_{22}N5_5S) .
  • IR spectroscopy : Identifies thiourea C=S stretches (~1525 cm1^{-1}) and NH vibrations (~3302 cm1^{-1}) .

Q. What preliminary biological activities are associated with this compound?

Piperazine-carbothioamide derivatives exhibit:

  • Antimicrobial activity : Structural analogs inhibit bacterial growth via interference with cell wall synthesis .
  • Enzyme inhibition : Thiourea moieties target enzymes like phosphoglycerate dehydrogenase, critical in metabolic pathways .
  • Receptor binding : Pyridinyl and phenyl groups enhance affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the reaction pathways for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Transition states : Energy barriers for thiourea formation (~25–30 kcal/mol) .
  • Electronic effects : Electron-withdrawing substituents (e.g., pyridinyl) lower activation energy by stabilizing intermediates .
  • Solvent interactions : Polar aprotic solvents (e.g., THF) reduce charge separation, favoring nucleophilic attack .

Q. How can conflicting spectroscopic data be resolved during structural validation?

Discrepancies between TLC and NMR results often arise from:

  • Impurity co-elution : Use preparative HPLC to isolate pure fractions before NMR analysis .
  • Tautomerism : Dynamic 1H^1H NMR at variable temperatures (e.g., 25–60°C) resolves thiourea NH proton shifts .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) provides unambiguous confirmation of bond lengths/angles .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) .
  • Catalyst screening : Palladium/copper systems enhance coupling efficiency for pyridinyl-piperazine intermediates .
  • In-line analytics : Real-time FTIR monitors reaction progress, enabling rapid adjustments to stoichiometry .

Q. How do structural modifications (e.g., fluorination) alter bioactivity?

Substituent effects are methodically evaluated via:

  • SAR studies : Fluorine at the phenyl ring increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration .
  • Thioamide vs. carboxamide : Thiourea derivatives show 10-fold higher enzyme inhibition due to stronger H-bonding with active sites .
  • Pyridine positioning : 2-Pyridinyl analogs exhibit superior receptor selectivity over 3-/4-substituted variants .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across studies?

Variability arises from:

  • Assay conditions : Standardize pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) .
  • Cell lines : Primary vs. immortalized cells may express differing receptor isoforms .
  • Solubility limits : Use DMSO concentrations ≤0.1% to avoid artifacts .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays?

  • Positive controls : Include known inhibitors (e.g., NCT-503 for phosphoglycerate dehydrogenase) .
  • Dose-response curves : Use 8–12 concentration points to calculate robust IC50_{50}/EC50_{50} values .
  • Triplicate runs : Minimize intra-assay variability via automated liquid handling systems .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • FDA compliance : Adhere to Good Laboratory Practice (GLP) for toxicity testing (e.g., Ames test for mutagenicity) .
  • Ethical approval : Required for in vivo studies involving vertebrate animals (IACUC protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.